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molecular formula C2H9N3O3 B1253146 Ethylenediamine dinitrate CAS No. 20829-66-7

Ethylenediamine dinitrate

Cat. No. B1253146
M. Wt: 123.11 g/mol
InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421578

Procedure details

A process for preparing a composition according to claim 1, which comprises slowly adding ethylenediamine to a mixture including aqueous nitric acid, ammonium nitrate and potassium nitrate, to form ethylenediamine dinitrate, adding nitroguanidine and removing water from the composition by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethylenediamine dinitrate

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([O-:8])([OH:7])=[O:6].[N+:9]([O-:12])([O-:11])=[O:10].[NH4+].[N+]([O-])([O-])=O.[K+]>>[N+:5]([O-:8])([OH:7])=[O:6].[N+:9]([O-:12])([OH:11])=[O:10].[CH2:1]([NH2:4])[CH2:2][NH2:3] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A process for preparing a composition

Outcomes

Product
Name
ethylenediamine dinitrate
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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